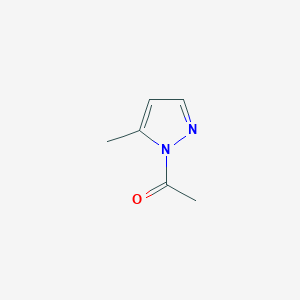
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and an ethanone group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated or nitrated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators. The compound’s anticancer properties are believed to result from the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparación Con Compuestos Similares
1-(5-Methyl-1H-pyrazol-1-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a methyl group at the 3-position.
1-(5-Phenyl-1H-pyrazol-1-yl)ethan-1-one: Contains a phenyl group instead of a methyl group.
1-(5-Methyl-1H-pyrazol-1-yl)propan-1-one: Features a propanone group instead of an ethanone group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
114906-08-0 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-(5-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8(5)6(2)9/h3-4H,1-2H3 |
Clave InChI |
HKBYBOOLSHHDFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


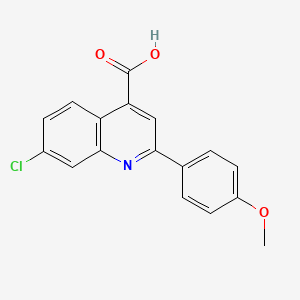
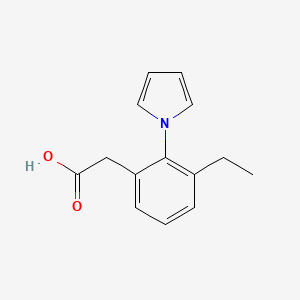
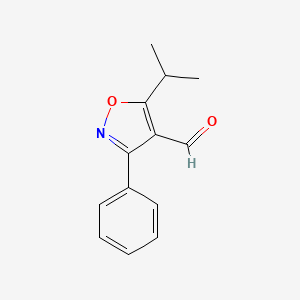
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
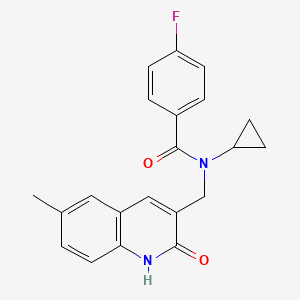


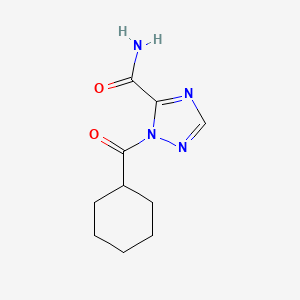

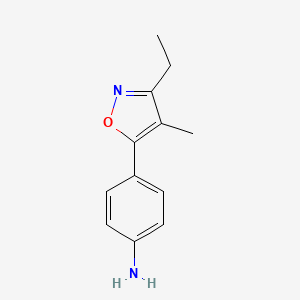
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
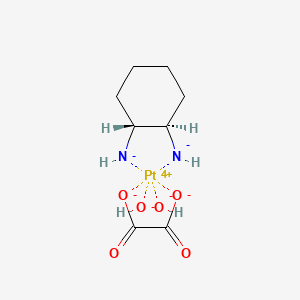
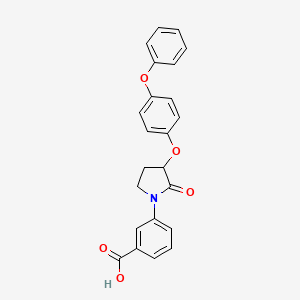
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)
